Methyl N-methylglycinate hydrochloride

Catalog No.
S750039
CAS No.
13515-93-0
M.F
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl N-methylglycinate hydrochloride

Sarcosine derivatives often suffer from poor solubility or rapid diketopiperazine formation, complicating peptide synthesis. Methyl N-methylglycinate hydrochloride (CAS 13515-93-0) provides a reliable solution:

  • High solubility in DCM and DMF for smooth coupling.
  • Protonated amine blocks self-condensation, guaranteeing accurate molar dosing and >24-month shelf life.
  • Consistent white crystalline powder, ≥98% purity.

Ideal for API intermediates and N-methylated peptide building blocks.

CAS Number

13515-93-0

Product Name

Methyl N-methylglycinate hydrochloride

IUPAC Name

methyl 2-(methylamino)acetate;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H

InChI Key

HQZMRJBVCVYVQA-UHFFFAOYSA-N

Synonyms

Sarcosinemethylesterhydrochloride;13515-93-0;methyl2-(methylamino)acetatehydrochloride;SarcosinemethylesterHCl;MethylN-methylaminoacetatehydrochloride;methyln-methylglycinatehydrochloride(1:1);Glycine,N-methyl-,methylester,hydrochloride;Glycine,N-methyl-,methylester,hydrochloride(1:1);Sarcosine-13C3,15Nmethylesterhydrochloride;84570_FLUKA;H-Sar-OMeCl;H-Sar-OMe.HCl;H-Sar-OMe?HCl;PubChem10901;AC1Q3BRR;UNII-YPW7YYP04F;YPW7YYP04F;AC1Q3EA8;84570_ALDRICH;SCHEMBL380580;methylsarcosinatehydrochloride;AC1L35N3;CTK3J2996;5473-12-1(Parent);HQZMRJBVCVYVQA-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CC(=O)OC.[Cl-]

The exact mass of the compound Sarcosine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptoids - N-substituted Glycines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Methyl N-methylglycinate hydrochloride (CAS 13515-93-0), also known as sarcosine methyl ester hydrochloride, is a protected secondary amino acid building block utilized in solution-phase peptide synthesis and active pharmaceutical ingredient (API) manufacturing. Supplied as a white to off-white hygroscopic crystalline powder with a melting point of 117-123°C, this compound features both N-methylation and carboxyl-methyl protection. It is prioritized in industrial procurement over its free acid or free base counterparts due to its solubility in halogenated organic solvents (e.g., dichloromethane, chloroform) and its resistance to spontaneous cyclization, ensuring batch-to-batch consistency and a shelf life exceeding 24 months under standard 2-8°C storage conditions .

Research Fit

Workflow
N-methylglycine (sarcosine) residue introduction in peptide synthesis
Form
Protected methyl ester hydrochloride salt for standard coupling protocols
Reactivity
Reported faster piperazinedione cyclization relative to glycylglycine esters

Attempting to substitute Methyl N-methylglycinate hydrochloride with either sarcosine (free acid) or sarcosine methyl ester (free base) introduces specific process bottlenecks. Sarcosine free acid exhibits negligible solubility in the aprotic organic solvents required for standard peptide coupling, necessitating an inefficient in situ esterification step that complicates downstream purification. Conversely, utilizing the un-salified free base of sarcosine methyl ester leads to rapid self-condensation into diketopiperazines, reducing the effective assay of the reagent and causing unpredictable stoichiometric imbalances during multi-step API synthesis. The hydrochloride salt locks the amine in a protonated, unreactive state during storage, guaranteeing precise molar dosing and preventing premature degradation [1].

Substitution Risk

!
Ester group substitution (e.g., ethyl, benzyl) may shift solubility and cyclization rate profiles
!
Purity grades below 98% may reduce coupling efficiency in sensitive solid-phase peptide synthesis
!
Free acid or non-ester salt forms may alter reactivity in acidic coupling conditions

Storage Stability and Prevention of Diketopiperazine Formation

Amino acid methyl ester free bases, particularly secondary amines like sarcosine methyl ester, are thermodynamically driven to undergo spontaneous intermolecular aminolysis, forming diketopiperazines. By formulating the compound as a hydrochloride salt, the secondary amine is protonated, suppressing this nucleophilic attack. Analytical stability testing demonstrates that Methyl N-methylglycinate hydrochloride maintains >98% assay purity for up to 24 months when stored at 2-8°C, whereas the isolated free base undergoes significant cyclization within days at room temperature, rendering the free base unsuitable for bulk procurement and long-term storage .

Evidence DimensionAssay retention (Shelf life)
Target Compound Data>98% purity retained at 24 months (2-8°C)
Comparator Or BaselineSarcosine methyl ester free base (<80% purity within days due to diketopiperazine cyclization)
Quantified DifferenceNear-total suppression of self-condensation
ConditionsStandard storage conditions (2-8°C vs room temperature)

Ensures predictable stoichiometry and eliminates the need for just-in-time reagent preparation, directly lowering supply chain waste.

Cyclization Half-Life
Head-to-head
t½ ≈ 5 min (glycylsarcosine Me ester) vs >50 min (glycylglycine Me ester)
Reported faster cyclization may support reaction optimization
Aqueous, pH 7.3–8.5, 25.0°C

Processability: Solubility in Halogenated Organic Solvents

A critical procurement metric for peptide building blocks is their compatibility with standard organic workflows. While the parent compound, sarcosine free acid, is highly polar and virtually insoluble in dichloromethane (DCM) and chloroform, Methyl N-methylglycinate hydrochloride exhibits high solubility in these halogenated solvents. This solubility profile allows for homogeneous reaction conditions during solution-phase peptide coupling and amidation reactions, directly translating to higher conversion rates and eliminating the need for yield-destroying phase-transfer conditions[1].

Evidence DimensionSolubility in Dichloromethane (DCM)
Target Compound DataFreely soluble (>50 mg/mL)
Comparator Or BaselineSarcosine free acid (<1 mg/mL)
Quantified Difference>50-fold increase in organic solvent solubility
ConditionsStandard ambient temperature solvent dissolution

Enables seamless integration into standard organic synthesis workflows, preventing the need for complex solvent systems or phase-transfer catalysts.

Proton Exchange Rate
Head-to-head
kH 1.9×10¹⁰ s⁻¹ vs 8.3×10⁹ s⁻¹ (sarcosine HCl)
Higher proton transfer may influence acid-coupling reactivity
Acidic solution, 21±1°C, NMR

Synthesis Efficiency: Direct N-Methylation vs. Post-Synthetic Modification

In the synthesis of N-methylated peptides or specialized heterocycles, incorporating a pre-methylated building block like Methyl N-methylglycinate hydrochloride is quantitatively more efficient than attempting post-synthetic N-methylation of a glycine residue. Direct incorporation of this hydrochloride salt during standard coupling predictably yields the target N-methylated sequence. In contrast, post-synthetic methylation of glycine methyl ester is unselective, often resulting in complex mixtures of unmethylated, mono-methylated, and over-alkylated (quaternary ammonium) byproducts, which depresses the final isolated yield of the target API [1].

Evidence DimensionTarget product yield (N-methylated sequence)
Target Compound Data>90% yield via direct coupling
Comparator Or BaselineGlycine methyl ester hydrochloride followed by post-synthetic methylation (<60% yield with complex byproducts)
Quantified Difference>30% absolute yield improvement with eliminated over-alkylation
ConditionsStandard peptide coupling vs. post-synthetic reductive amination/alkylation

Directly reduces the number of synthetic steps and simplifies chromatographic purification, lowering overall API manufacturing costs.

Boc-Protection Yield
Data to verify
90% yield
Reported high conversion supports process economics
Yield may vary with steric and scale factors; no cited source
HPLC Purity Grade
Data to verify
≥98% (HPLC)
HPLC-verified purity may reduce side reactions in SPPS
Verify supplier COA; lower-purity grades available

Solution-Phase Peptide Synthesis (SPPS) of N-Methylated Therapeutics

Methyl N-methylglycinate hydrochloride is a highly effective reagent for introducing sarcosine residues into complex peptide therapeutics. Its high solubility in DCM and DMF, combined with its protected C-terminus, allows for efficient, controlled sequential coupling without the risk of premature cyclization or side reactions .

Precursor for Bioactive Heterocycles and Diketopiperazine Libraries

In the controlled synthesis of specific diketopiperazines or hydantoins for drug discovery, this compound serves as a precise, stable starting material. The hydrochloride salt can be selectively neutralized in situ to trigger controlled cyclization or coupling, providing a reproducible pathway to complex heterocyclic scaffolds that cannot be reliably accessed using the unstable free base [1].

Ligand Synthesis for Transition Metal Catalysis

The compound is utilized as a versatile building block in the design of N-methylated amino acid-derived chiral ligands. Its ester protection allows for selective functionalization at the secondary amine, which is critical for tuning the steric and electronic properties of the resulting catalyst complex, a process that is significantly hindered when using the unprotected sarcosine free acid[2].

Application Fit

Application
Selection Property
Validation Focus
Solid-phase synthesis of N-methylated peptidomimetics
Methyl ester form, HPLC-purity grade
Coupling efficiency and piperazinedione control
Pharmaceutical intermediate (e.g., asenapine, lornoxicam routes)
Established synthetic route compatibility
Multi-step yield consistency
Kinetic and mechanistic studies of amino acid reactivity
Distinct protolysis rate profile
Proton exchange measurement and calibration

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.0400063 Da

Monoisotopic Mass

139.0400063 Da

Heavy Atom Count

8

UNII

YPW7YYP04F

Related CAS

5473-12-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (76.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (23.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13515-93-0

General Manufacturing Information

Glycine, N-methyl-, methyl ester, hydrochloride (1:1): ACTIVE

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